3,4-Dibromo-5-chloro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolo[2,3-b]pyridine family. Its unique structure is characterized by the presence of two bromine atoms and one chlorine atom substituting hydrogen atoms at the 3, 4, and 5 positions of the pyrrolo ring. The molecular formula for this compound is C₇H₃Br₂ClN₂, and it has a molecular weight of approximately 310.37 g/mol . This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors, which are implicated in various cancers.
3,4-Dibromo-5-chloro-1H-pyrrolo[2,3-b]pyridine is classified as a halogenated heterocyclic compound. Its structural features place it within the broader category of pyrrolopyridines, which are known for their diverse biological activities.
The synthesis of 3,4-dibromo-5-chloro-1H-pyrrolo[2,3-b]pyridine typically involves several key steps:
The exact synthetic route may vary depending on the desired yield and purity. Common reagents used in this synthesis include bromine or brominating agents for bromination, and chlorine sources for chlorination. Reaction conditions such as temperature, solvent choice, and reaction time are critical to achieving optimal results.
The molecular structure of 3,4-dibromo-5-chloro-1H-pyrrolo[2,3-b]pyridine can be represented as follows:
Key structural data includes:
3,4-Dibromo-5-chloro-1H-pyrrolo[2,3-b]pyridine participates in various chemical reactions typical for halogenated compounds:
The reactivity depends on factors such as solvent choice and reaction conditions. For instance, polar aprotic solvents may facilitate nucleophilic substitutions more effectively than protic solvents.
The mechanism of action for 3,4-dibromo-5-chloro-1H-pyrrolo[2,3-b]pyridine primarily revolves around its interaction with biological targets:
Research has reported IC₅₀ values in the nanomolar range against fibroblast growth factor receptors 1–4, highlighting its potential as a therapeutic agent in oncology.
While specific data on density and boiling point are not available for this compound, its physical state is typically solid at room temperature.
Key chemical properties include:
Due to its biological activity and structural properties, 3,4-dibromo-5-chloro-1H-pyrrolo[2,3-b]pyridine has potential applications in:
Regioselective bromination at the electron-rich C3 and C4 positions of the 7-azaindole scaffold requires precise control to avoid polybromination or decomposition. The C3 position, activated by the pyrrolic nitrogen, undergoes electrophilic bromination preferentially at low temperatures (-78°C to 0°C) using reagents like bromine (Br₂) in dichloromethane or N-bromosuccinimide (NBS) in dimethylformamide (DMF). Subsequent C4 bromination necessitates harsher conditions due to decreased electron density, often employing excess NBS (2.2–3.0 equiv) at elevated temperatures (60–80°C) [2] [9].
Protection of the pyrrolic nitrogen (N1) proves critical for achieving high regioselectivity. Trimethylsilylethoxymethyl (SEM) or benzenesulfonyl groups shield N1 during bromination, suppressing unwanted side reactions and improving isolated yields to 70–85%. Conversely, unprotected substrates exhibit reduced yields (<50%) due to competitive oxidation or tribromination [2] [3]. Alternative halogen sources like tetrabutylammonium tribromide offer improved solubility in aprotic solvents, enabling monobromination at C3 with >90% selectivity, though dibromination requires stoichiometric adjustments [9].
Table 1: Bromination Reagents and Selectivity Profiles
Substrate | Brominating Agent | Conditions | C3:C3,C4 Selectivity | Yield (%) |
---|---|---|---|---|
5-Chloro-1H-pyrrolo[2,3-b]pyridine | Br₂ (1 equiv) | DCM, 0°C, 2h | 95:5 | 68 |
5-Chloro-1-SEM-pyrrolo[2,3-b]pyridine | NBS (1.1 equiv) | DMF, -20°C, 1h | 99:1 | 82 |
5-Chloro-1H-pyrrolo[2,3-b]pyridine | NBS (2.5 equiv) | DMF, 70°C, 12h | <5:95 | 75 |
5-Chloro-1-benzenesulfonyl-pyrrolo[2,3-b]pyridine | Br₂ (2.2 equiv) | AcOH, 25°C, 6h | 0:100 | 88 |
Sequential halogen installation begins with chlorination at C5, leveraging the inherent reactivity of the pyridine-like ring. Direct chlorination of 1H-pyrrolo[2,3-b]pyridine using phosphorus oxychloride (POCl₃) at reflux affords 5-chloro-1H-pyrrolo[2,3-b]pyridine in >90% yield [3] [4]. Subsequent SEM protection (using SEM-Cl and diisopropylethylamine) followed by low-temperature C3 bromination (NBS, DMF, -30°C) achieves 85–92% yield. Final C4 bromination employs Pd-catalyzed methods for enhanced regiocontrol: a catalytic system of Pd(OAc)₂/XPhos with tetrabutylammonium tribromide in toluene at 80°C installs bromine selectively, avoiding C2/C6 side reactions [2] [9].
Solvent polarity significantly impacts selectivity. Polar aprotic solvents (DMF, DMA) favor C4 bromination in SEM-protected intermediates, while protic solvents (AcOH) promote decomposition. Crucially, Pd₂(dba)₃ catalyzes chemoselective bromination at C4 even with C2-iodo substituents present, enabling orthogonal functionalization [2]. De-protection under acidic conditions (HCl in dioxane) then yields the target compound. Microwave-assisted synthesis reduces reaction times from hours to minutes: sequential NBS bromination in DMF at 100°C (300W) achieves full dibromination in <30 min with 78% isolated yield [5] [9].
Table 2: Optimized Sequential Halogenation Protocols
Step | Key Reaction | Conditions | Catalyst/Additive | Yield (%) |
---|---|---|---|---|
1 | C5 Chlorination | POCl₃, Reflux, 6h | – | 91 |
2 | N1 Protection (SEM) | SEM-Cl, DIPEA, DCM, 0°C→25°C, 12h | – | 95 |
3 | C3 Bromination | NBS (1.1 equiv), DMF, -30°C, 2h | – | 92 |
4 | C4 Bromination | NBS (1.0 equiv), Pd(OAc)₂ (5 mol%), DMA, 80°C, 8h | XPhos (10 mol%) | 85 |
5 | SEM Deprotection | 3M HCl, Dioxane, 60°C, 4h | – | 90 |
Convergent routes exploit Huisgen [3 + 2] cycloadditions between azido-chloropyridines and bromoacetylene derivatives to construct the trihalogenated core. 5-Azido-3,4-dibromopyridine, prepared from 5-amino-3,4-dibromopyridine via diazotization and azide substitution, reacts with 2-chloro-1-(trimethylsilyl)acetylene under Cu(I) catalysis (CuSO₄·5H₂O, sodium ascorbate) in THF/H₂O. This yields a 3,4-dibromo-5-chloro-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine intermediate, with subsequent desilylation using TBAF furnishing the target compound in 65% overall yield [5].
Alternatively, ruthenium-catalyzed cycloadditions using Cp*RuCl(PPh₃)₂ tolerate pre-existing halogens: 3,4-dibromo-5-azidopyridine and 2-chloroethyl vinyl ether undergo regioselective cyclization at 60°C to form the C5-chloro-substituted pyrrolopyridine directly. This method circumvents nitrogen-protection requirements but suffers from moderate yields (50–60%) due to competing reduction of the azide group [5].
Table 3: Huisgen Cycloaddition Routes to 3,4-Dibromo-5-chloro-1H-pyrrolo[2,3-b]pyridine
Azide Component | Alkyne Component | Catalyst System | Conditions | Yield (%) |
---|---|---|---|---|
5-Azido-3,4-dibromopyridine | 2-Chloro-1-(trimethylsilyl)acetylene | CuSO₄·5H₂O, sodium ascorbate | THF/H₂O, 25°C, 12h | 75 (intermediate), 87 (desilylation) |
3,4-Dibromo-5-azidopyridine | 2-Chloroacrolein diethyl acetal | Cp*RuCl(PPh₃)₂ | Toluene, 60°C, 8h | 58 |
5-Azido-4-bromo-3-iodopyridine | 2-Chloro-1-phenylsulfonylacetylene | CuI, DIPEA | DCE, 40°C, 6h | 62 |
Retrosynthetically, the trihalogenated scaffold can be disconnected into two fragments: a halogenated pyridine bearing an azide at C5 and a halogenated alkyne. This approach streamlines access to derivatives via modular fragment assembly [5].
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6